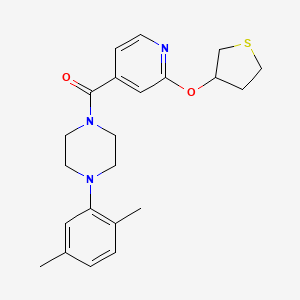

(4-(2,5-ジメチルフェニル)ピペラジン-1-イル)(2-((テトラヒドロチオフェン-3-イル)オキシ)ピリジン-4-イル)メタノン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-(2,5-Dimethylphenyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone is a useful research compound. Its molecular formula is C22H27N3O2S and its molecular weight is 397.54. The purity is usually 95%.

BenchChem offers high-quality (4-(2,5-Dimethylphenyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(2,5-Dimethylphenyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- 用途: アルツハイマー病(AD)の治療に可能性を秘めています。 ドネペジルやリバスチグミンなどのAChE阻害剤は、AD患者の症状を一時的に軽減し、記憶障害を抑制します。 この構造から誘導された化合物6gは、AChEに対して強力な阻害活性を示し、AD薬開発のための潜在的なリード化合物となっています .

- 用途: この構造のいくつかの誘導体は、がん治療で有望な効果を示しています。 例えば、化合物5aおよび5eは、MCF-7細胞におけるH2AXのリン酸化を増加させ、これは既知のPARP阻害剤であるオラパリブの効果に匹敵します .

アルツハイマー病治療

抗菌活性

がん治療

生物活性

The compound (4-(2,5-Dimethylphenyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone is a synthetic organic molecule with potential therapeutic applications. Its structure suggests possible interactions with various biological targets, particularly in the central nervous system and in oncological contexts. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C18H24N2O2S, and it features a piperazine ring substituted with a dimethylphenyl group and a pyridine moiety linked through a tetrahydrothiophene ether. The presence of these functional groups suggests potential interactions with neurotransmitter receptors and enzymes.

1. Dopamine Receptor Interaction

Research indicates that compounds containing piperazine structures often exhibit activity at dopamine receptors. A study demonstrated that related compounds can act as selective dopamine D3 receptor antagonists, which are implicated in various neuropsychiatric disorders . The compound may share similar properties due to its structural resemblance.

2. Antitumor Activity

The compound has shown promise in preliminary studies as an antitumor agent. Compounds with similar piperazine and pyridine functionalities have been reported to inhibit cell proliferation in cancer cell lines by inducing apoptosis through mechanisms involving BCL-2 family proteins .

3. Neuroprotective Effects

Given its potential interaction with dopamine receptors, the compound may also possess neuroprotective properties. Studies on related piperazine derivatives have indicated that they can enhance cognitive function and reduce neurodegeneration in animal models by modulating neurotransmitter systems .

The biological activity of this compound is likely mediated through several mechanisms:

- Receptor Modulation : It may act as an antagonist or partial agonist at dopamine receptors, influencing dopaminergic signaling pathways.

- Enzyme Inhibition : The presence of the tetrahydrothiophene moiety suggests possible interactions with enzymes involved in metabolic pathways, potentially affecting drug metabolism or enhancing bioavailability.

Case Study 1: Anticancer Activity

In a study involving various piperazine derivatives, one analog demonstrated significant cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was attributed to the induction of apoptosis via caspase activation and modulation of BCL-2 family proteins .

Case Study 2: Neuropharmacology

A related compound was evaluated for its effects on dopamine D3 receptor-mediated behaviors in rodent models. The results indicated that administration led to reduced nicotine-seeking behavior, suggesting its potential utility in treating addiction disorders .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C18H24N2O2S |

| Molecular Weight | 320.46 g/mol |

| Solubility | Soluble in DMSO |

| Target Receptors | Dopamine D3, BCL-2 |

特性

IUPAC Name |

[4-(2,5-dimethylphenyl)piperazin-1-yl]-[2-(thiolan-3-yloxy)pyridin-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O2S/c1-16-3-4-17(2)20(13-16)24-8-10-25(11-9-24)22(26)18-5-7-23-21(14-18)27-19-6-12-28-15-19/h3-5,7,13-14,19H,6,8-12,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVAAVJMQRXOIGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CC(=NC=C3)OC4CCSC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。